molecular formula C18H22N2O2 B11333685 N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide

Cat. No.: B11333685
M. Wt: 298.4 g/mol
InChI Key: JBRKNFZGCLSHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide is a synthetic organic compound that features a furan ring, a pyrrolidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the synthesis of 2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethanol. This can be achieved through the reaction of 4-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride.

    Furan Ring Introduction: The intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are typical.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may serve as a ligand in the study of receptor-ligand interactions. Its structural features make it a candidate for binding studies with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The furan ring and pyrrolidine moiety may facilitate binding to enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide: Similar structure but with a benzamide group instead of a furan ring.

    N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide is unique due to the presence of the furan ring, which can confer different electronic properties and reactivity compared to benzamide or thiophene derivatives

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]furan-2-carboxamide

InChI

InChI=1S/C18H22N2O2/c1-14-6-8-15(9-7-14)16(20-10-2-3-11-20)13-19-18(21)17-5-4-12-22-17/h4-9,12,16H,2-3,10-11,13H2,1H3,(H,19,21)

InChI Key

JBRKNFZGCLSHLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CO2)N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.